1-Bromo-5-fluoronaphthalene
Overview
Description
1-Bromo-5-fluoronaphthalene is a compound that is part of the broader class of bromonaphthalenes and fluoronaphthalenes, which are aromatic compounds containing bromine and fluorine atoms attached to a naphthalene ring system. These compounds are of interest due to their potential applications in various chemical syntheses and material sciences.
Synthesis Analysis
The synthesis of bromonaphthalenes can be achieved through various methods. For instance, 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene can be synthesized via a Diels-Alder reaction followed by a deoxygenation step, yielding high product yields . Additionally, palladium-catalyzed microwave-assisted amination of aryl bromides, such as 1-bromonaphthalenes, has been shown to rapidly produce aminonaphthalenes under microwave conditions, which offers improvements in yields over standard conditions .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of bromo-fluoronaphthalenes can be investigated using computational methods such as density functional theory (DFT). For example, the FTIR and FT-Raman spectra of 1-bromo-4-fluoronaphthalene have been recorded and interpreted with the aid of normal coordinate analysis based on DFT, showing good agreement between observed and calculated frequencies . This suggests that similar methods could be applied to 1-bromo-5-fluoronaphthalene for detailed molecular structure analysis.
Chemical Reactions Analysis
The presence of bromo and fluoro substituents on the naphthalene ring can influence the reactivity of the compound. For example, the metabolism of 1-fluoronaphthalene by Cunninghamella elegans indicates that the fluoro substituent can block epoxidation at the substituted double bond and enhance metabolism at certain positions of the naphthalene ring . This implies that the chemical reactivity of 1-bromo-5-fluoronaphthalene may also be affected by the presence of these substituents, potentially leading to selective reactions at specific positions on the naphthalene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluoronaphthalenes can be influenced by their molecular structure. For instance, the HOMO-LUMO analysis and molecular electrostatic potential (MEP) of related compounds can provide insights into the charge transfer within the molecule and its potential role in nonlinear optics . Additionally, the presence of a fluoro substituent has been shown to affect the fungal metabolism of 1-fluoronaphthalene, which could have implications for the environmental fate and biological interactions of 1-bromo-5-fluoronaphthalene .
Scientific Research Applications
Vibrational Spectra Analysis
1-Bromo-5-fluoronaphthalene and related compounds have been studied using Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy. These studies, often based on density functional theory (DFT), help in understanding the vibrational modes and molecular structures. For instance, Krishnakumar et al. (2008) conducted a detailed analysis of the vibrational spectra of 1-bromo-4-fluoronaphthalene, which is structurally similar to 1-bromo-5-fluoronaphthalene, providing insights into its molecular vibrations and structural characteristics (V. Krishnakumar, N. Prabavathi, & S. Muthunatesan, 2008).
Photoreactions and Electron Transfer
The photoreactivity of halonaphthalenes, including compounds like 1-bromo-5-fluoronaphthalene, has been explored to understand their behavior under light exposure. These studies reveal the reaction mechanisms and products formed upon photolysis, which are crucial for applications in photochemistry and materials science. Ruzo et al. (1975) investigated the photoreactions of simple halonaphthalenes, shedding light on their radical and nucleophilic substitution reactions under different conditions (L. Ruzo, N. Bunce, & S. Safe, 1975).
Cross-Coupling Reactions
1-Bromo-5-fluoronaphthalene is potentially useful in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. These reactions allow for the formation of complex molecules by coupling aromatic halides with organometallic compounds. Studies on similar bromonaphthalenes have demonstrated their utility in forming aminated products and other complex structures through palladium-catalyzed reactions, which could be applicable to 1-bromo-5-fluoronaphthalene as well (Tammy C. Wang, D. Magnin, & L. Hamann, 2003).
Enantioselective Sensing
Compounds related to 1-bromo-5-fluoronaphthalene have been used in the development of enantioselective sensors for detecting chiral molecules, including carboxylic acids and amino acids. Such sensors can differentiate between the left-handed and right-handed versions of a molecule, which is critical in pharmaceutical research and development (X. Mei & C. Wolf, 2004).
Safety And Hazards
properties
IUPAC Name |
1-bromo-5-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBZDDMAAQTLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504195 | |
Record name | 1-Bromo-5-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoronaphthalene | |
CAS RN |
315-56-0 | |
Record name | 1-Bromo-5-fluoronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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